molecular formula C7H6N2O B122763 Mallorepine CAS No. 767-98-6

Mallorepine

Cat. No.: B122763
CAS No.: 767-98-6
M. Wt: 134.14 g/mol
InChI Key: VVNHMAOQCMDJHT-UHFFFAOYSA-N
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Description

. The compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mallorepine can be synthesized through the methylation of ergotamine. The specific steps include the reaction of ergotamine with methanol or methyl ammonium chloride to generate N-methyl ergotamine, which is then reacted with a ketone compound to obtain this compound .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Mallorepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

Mallorepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mallorepine involves its interaction with specific molecular targets and pathways. It is believed to act on nicotinamide pathways, potentially influencing the biosynthesis of other biologically active compounds such as ricinine . The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through modulation of enzyme activities and receptor interactions.

Comparison with Similar Compounds

  • Nicotinamide
  • Ricinine
  • 3-Cyano-1-methyl-4-pyridone

Properties

IUPAC Name

1-methyl-4-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNHMAOQCMDJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227505
Record name Mallorepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-98-6
Record name Mallorepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mallorepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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